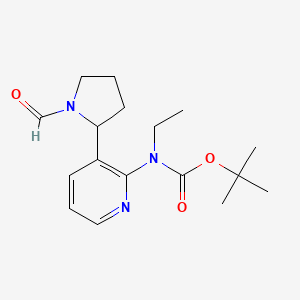
(Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride is an organic compound with a unique structure that includes a chlorine atom, a methyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride typically involves the reaction of 4-chloro-2-methylbut-3-en-2-amine with hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a corresponding ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
(Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of (Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia.
Zaleplon: Another sedative with similar applications.
Eszopiclone: Used for the treatment of sleep disorders
Uniqueness
(Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H11Cl2N |
|---|---|
Molecular Weight |
156.05 g/mol |
IUPAC Name |
(Z)-4-chloro-2-methylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10ClN.ClH/c1-5(2,7)3-4-6;/h3-4H,7H2,1-2H3;1H/b4-3-; |
InChI Key |
AIPKASRLTODGIP-LNKPDPKZSA-N |
Isomeric SMILES |
CC(C)(/C=C\Cl)N.Cl |
Canonical SMILES |
CC(C)(C=CCl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




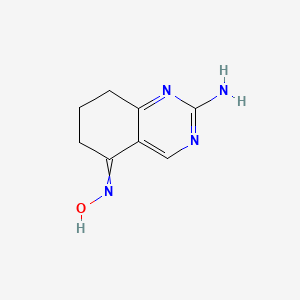
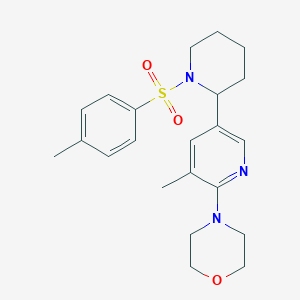
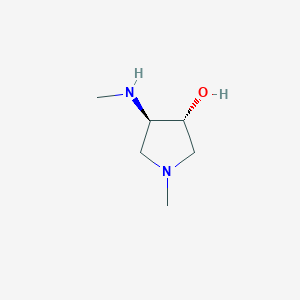
![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)
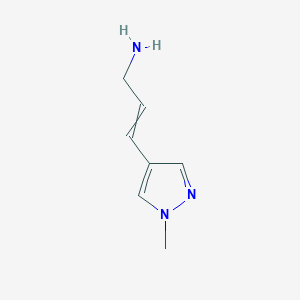
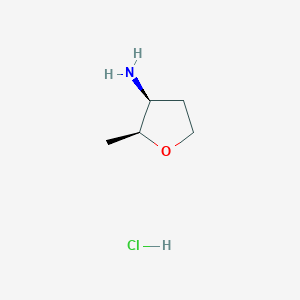
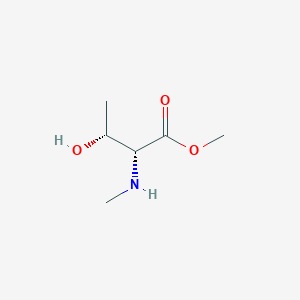

![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)
![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)

